molecular formula C6H13NO B1371057 2-Methyl-1,4-oxazepane CAS No. 1018614-41-9

2-Methyl-1,4-oxazepane

Cat. No.: B1371057
CAS No.: 1018614-41-9
M. Wt: 115.17 g/mol
InChI Key: HQKJQSCCAMQSPY-UHFFFAOYSA-N
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Description

2-Methyl-1,4-oxazepane is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1,4-oxazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1,4-oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,4-oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKJQSCCAMQSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018614-41-9
Record name 2-methyl-1,4-oxazepane
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Foundational & Exploratory

A-Z Guide to 2-Methyl-1,4-oxazepane: Synthesis, Characterization, and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, positioned at the structural intersection of diazepane, morpholine, and azepane motifs.[1] Despite its potential as a privileged structure in drug discovery, the exploration of substituted 1,4-oxazepanes has been hampered by a lack of robust and scalable synthetic protocols.[1] This guide provides a comprehensive, technically-grounded framework for the synthesis and characterization of a specific, underrepresented derivative: 2-Methyl-1,4-oxazepane.

This document moves beyond a simple recitation of methods. It offers a senior application scientist’s perspective on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. We will delve into a proposed synthetic pathway, grounded in established chemical principles, and detail the rigorous analytical techniques required to confirm the structure and purity of the target molecule.

Proposed Synthetic Strategy: Intramolecular Cyclization

The synthesis of 1,4-oxazepane rings and their derivatives frequently relies on the cyclization of an appropriate linear precursor.[2] A highly effective and logical approach for synthesizing 2-Methyl-1,4-oxazepane is the intramolecular cyclization of an N-substituted amino alcohol.

Retrosynthetic Analysis

Our retrosynthetic approach identifies N-(2-hydroxyethyl)-1-aminopropan-2-ol as the key precursor. This molecule contains the necessary oxygen and nitrogen atoms, separated by the correct number of carbon atoms, to form the seven-membered ring. The methyl group at the desired 2-position of the target oxazepane is pre-installed on this precursor.

G Target 2-Methyl-1,4-oxazepane Strategy Intramolecular Cyclization Target->Strategy Precursor N-(2-hydroxyethyl)-1-aminopropan-2-ol Starting_Materials 1-Aminopropan-2-ol + 2-Chloroethanol Precursor->Starting_Materials Strategy->Precursor

Caption: Retrosynthetic analysis of 2-Methyl-1,4-oxazepane.

Forward Synthesis Rationale

The forward synthesis is designed in two main stages:

  • Synthesis of the Precursor: N-(2-hydroxyethyl)-1-aminopropan-2-ol is synthesized via a nucleophilic substitution reaction between 1-aminopropan-2-ol and 2-chloroethanol. The primary amine of 1-aminopropan-2-ol acts as the nucleophile, displacing the chloride from 2-chloroethanol. This is a well-established method for creating N-hydroxyethyl-substituted amines.[3]

  • Intramolecular Cyclization: The synthesized precursor is then subjected to a dehydration reaction, typically under acidic conditions (e.g., using sulfuric acid or toluenesulfonic acid) and heat. The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl or the amine group then acts as an intramolecular nucleophile to close the ring.

Detailed Experimental Protocols

These protocols are presented as a robust starting point for laboratory execution. All reagents should be of high purity, and reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of N-(2-hydroxyethyl)-1-aminopropan-2-ol (Precursor)

Materials:

  • 1-Aminopropan-2-ol

  • 2-Chloroethanol

  • Sodium carbonate (Na₂CO₃)

  • Ethanol, absolute

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminopropan-2-ol (1.0 eq) and sodium carbonate (1.2 eq) in absolute ethanol (100 mL).

  • Slowly add 2-chloroethanol (1.0 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in a minimal amount of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • The aqueous layer contains the desired product. The product can be used directly in the next step or purified further by distillation under reduced pressure.

Synthesis of 2-Methyl-1,4-oxazepane (Intramolecular Cyclization)

Materials:

  • N-(2-hydroxyethyl)-1-aminopropan-2-ol (crude or purified)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser.

  • To the flask, add the precursor, N-(2-hydroxyethyl)-1-aminopropan-2-ol (1.0 eq), and toluene (150 mL).

  • Add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05 - 0.1 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution (2 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-1,4-oxazepane.

  • Purify the product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Methyl-1,4-oxazepane. The following techniques and expected data provide a framework for validation.

Spectroscopic Analysis

The structural elucidation of 1,4-oxazepane derivatives relies heavily on spectroscopic methods, particularly NMR.[4]

Table 1: Predicted Spectroscopic Data for 2-Methyl-1,4-oxazepane

TechniqueExpected Observations
¹H NMR Chemical Shifts (δ, ppm): - CH₃- (at C2): ~1.1-1.3 (doublet)- -CH- (at C2): ~3.8-4.0 (multiplet)- -CH₂- (ring protons): ~2.5-3.8 (complex multiplets)- -NH- (at N4): ~1.5-2.5 (broad singlet, may exchange with D₂O)
¹³C NMR Chemical Shifts (δ, ppm): - CH₃- (at C2): ~18-22- -CH- (at C2): ~70-75- -CH₂- (ring carbons): ~45-65
FTIR Key Peaks (cm⁻¹): - N-H stretch: ~3300-3400 (broad)- C-H stretch (aliphatic): ~2850-2960- C-O-C stretch: ~1100-1150- C-N stretch: ~1050-1150
Mass Spec. Expected Molecular Ion (M⁺): - C₆H₁₃NO: 115.10 (for [M]⁺)- [M+H]⁺: 116.11
Two-Dimensional (2D) NMR Spectroscopy

For unambiguous structural confirmation, 2D NMR experiments are invaluable.[4]

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons. For instance, the proton at C2 should show a correlation with the methyl protons and the protons on the adjacent ring carbon.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations. This is crucial for confirming the connectivity of the entire ring structure. For example, the methyl protons should show a correlation to the C2 carbon.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to assess the purity of the final product and confirm its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially if the compound is less volatile or thermally labile.

Experimental Workflow Visualization

The overall process from synthesis to final characterization can be visualized as a logical flow.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Structural Validation Precursor_Synth Precursor Synthesis: N-(2-hydroxyethyl)-1-aminopropan-2-ol Cyclization Intramolecular Cyclization Precursor_Synth->Cyclization Workup Aqueous Workup (Neutralization & Washing) Cyclization->Workup Purification Fractional Distillation or Column Chromatography Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Purification->Spectroscopy Purity Purity Assessment (GC-MS, HPLC) Spectroscopy->Purity

Caption: Overall workflow for the synthesis and characterization of 2-Methyl-1,4-oxazepane.

Conclusion and Future Outlook

This guide outlines a logical and robust strategy for the synthesis and characterization of 2-Methyl-1,4-oxazepane. The presented protocols, grounded in fundamental principles of organic chemistry, provide a solid foundation for researchers to produce and validate this compound. The detailed characterization workflow ensures a high degree of confidence in the final product's structure and purity.

The availability of a reliable synthetic route to 2-Methyl-1,4-oxazepane and other substituted derivatives opens the door for their inclusion in drug discovery screening libraries.[1] Further work could focus on optimizing reaction conditions for higher yields, developing enantioselective syntheses to access specific stereoisomers, and exploring the functionalization of the nitrogen atom to create a diverse library of novel compounds for biological evaluation.

References

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][5][6]oxazepines. The Royal Society of Chemistry. Available at: [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. PDF. Available at: [Link]

  • N-(2-Hydroxyethyl)ethylenediamine. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Analytical Landscape for a Novel Heterocycle

In the realm of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-1,4-oxazepane, a saturated seven-membered heterocycle containing both an ether and a secondary amine functionality, represents a scaffold of significant interest. Its unique structural features suggest potential applications in medicinal chemistry, analogous to related pharmacologically active structures like morpholines and other oxazepane derivatives.[1] A thorough understanding of its analytical behavior, particularly under mass spectrometric interrogation, is paramount for its identification, characterization, and quantification in complex matrices.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Methyl-1,4-oxazepane. Moving beyond a simple recitation of methods, we will delve into the causal relationships that govern its ionization and fragmentation, offering field-proven insights into methodological choices. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to approach the mass spectrometric analysis of this and similar heterocyclic molecules.

Foundational Chemical Properties and Their Mass Spectrometric Implications

A molecule's behavior in a mass spectrometer is intrinsically linked to its chemical properties. A clear understanding of these properties for 2-Methyl-1,4-oxazepane is the first step in developing a robust analytical strategy.

PropertyValueSourceImplication for Mass Spectrometry Analysis
Molecular Formula C₆H₁₃NO[2]The odd number of nitrogen atoms dictates an odd nominal molecular weight, a key diagnostic feature in the mass spectrum.
Monoisotopic Mass 115.0997 Da[2]This is the exact mass that will be observed for the molecular ion in high-resolution mass spectrometry, allowing for unambiguous elemental composition determination.
Key Structural Features Saturated 7-membered ring, secondary amine, ether linkage, methyl substituent[2]The secondary amine is the most likely site of protonation in electrospray ionization (ESI). The ring structure and the presence of heteroatoms will govern the fragmentation pathways in both electron ionization (EI) and collision-induced dissociation (CID).
Predicted pKa ~8.5-9.5Inferred from similar cyclic aminesThe basic nature of the secondary amine makes this compound highly suitable for positive-mode electrospray ionization.
Predicted Polarity Moderately PolarInferred from structureThis suggests that while GC-MS is feasible, LC-MS might be a more suitable technique, particularly for analysis in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable small molecules.[3] While the polarity of amines can sometimes present challenges for GC analysis, such as peak tailing, these can often be overcome with appropriate column selection and derivatization strategies.[4][5]

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron ionization (70 eV) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[6] The fragmentation of 2-Methyl-1,4-oxazepane is predicted to be directed by the nitrogen and oxygen atoms and the stability of the resulting carbocations.

A primary fragmentation event is the alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines. This can occur in two ways:

  • Pathway A: Loss of the methyl group. Cleavage of the C2-CH₃ bond would result in the loss of a methyl radical (•CH₃), leading to a stable, resonance-delocalized fragment at m/z 100.

  • Pathway B: Ring opening. Cleavage of the C2-N1 bond followed by further fragmentation can lead to a variety of smaller fragments.

Another significant fragmentation pathway involves cleavage adjacent to the oxygen atom. Ring opening initiated by cleavage of the C7-O1 bond or the C2-O1 bond would also lead to a cascade of fragmentation events.

Predicted Major Fragments in the EI Mass Spectrum of 2-Methyl-1,4-oxazepane

m/z (Predicted)Proposed Structure/FormulaFragmentation Pathway
115[C₆H₁₃NO]⁺•Molecular Ion (M⁺•)
100[C₅H₁₀NO]⁺Loss of •CH₃ from M⁺• (alpha-cleavage)
86[C₄H₈NO]⁺Ring cleavage and loss of C₂H₅•
72[C₃H₆NO]⁺Further fragmentation of the ring
58[C₃H₈N]⁺Cleavage yielding the iminium ion [CH₂=N(H)CH₂CH₃]⁺
44[C₂H₆N]⁺Cleavage yielding the iminium ion [CH₂=NHCH₃]⁺
Visualizing the Predicted EI Fragmentation

G M [C₆H₁₃NO]⁺• m/z 115 (Molecular Ion) frag100 [C₅H₁₀NO]⁺ m/z 100 M->frag100 - •CH₃ frag86 [C₄H₈NO]⁺ m/z 86 M->frag86 - C₂H₅• frag58 [C₃H₈N]⁺ m/z 58 frag100->frag58 - C₂H₂O G cluster_0 LC Separation cluster_1 Mass Spectrometry LC_Column Reversed-Phase C18 Column ESI Electrospray Ionization (+ESI) LC_Column->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 116.1) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Detector Detector Q3->Detector

Sources

The Therapeutic Potential of 2-Methyl-1,4-Oxazepane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide delves into the prospective therapeutic applications of a specific derivative, 2-Methyl-1,4-oxazepane. While direct research on this molecule is nascent, this paper will extrapolate from the known biological activities of analogous 1,4-oxazepane derivatives to postulate its potential as a novel therapeutic agent. We will explore its synthetic accessibility, propose potential molecular targets and mechanisms of action, and provide a roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to explore novel chemical matter for challenging therapeutic targets.

Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, represents a versatile template for the design of novel bioactive molecules. Its structural flexibility allows for the precise spatial orientation of substituents, enabling interactions with a wide array of biological targets. Derivatives of 1,4-oxazepane have been investigated for a multitude of therapeutic applications, including their use as monoamine reuptake inhibitors for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[1]. Furthermore, certain 1,4-oxazepane derivatives have shown promise as dopamine D4 receptor ligands, suggesting potential utility in the management of schizophrenia[2]. The introduction of a methyl group at the 2-position of the 1,4-oxazepane core, yielding 2-Methyl-1,4-oxazepane, is a strategic modification that can influence the compound's physicochemical properties, metabolic stability, and target engagement. This guide will therefore focus on the untapped therapeutic potential of this specific analog.

Synthesis and Physicochemical Properties of 2-Methyl-1,4-oxazepane

The synthesis of 2-Methyl-1,4-oxazepane can be approached through several established routes for constructing the 1,4-oxazepane core. A plausible and efficient method involves the cyclization of an appropriate amino alcohol precursor.

Proposed Synthetic Protocol

A hypothetical, yet chemically sound, synthetic route is detailed below. This protocol is designed to be a self-validating system, with clear steps for purification and characterization.

Step 1: N-Boc Protection of 1-aminopropan-2-ol

  • Dissolve 1-aminopropan-2-ol in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base, for example triethylamine (TEA), to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the resulting Boc-protected amino alcohol by column chromatography.

Step 2: O-Alkylation with a Two-Carbon Electrophile

  • Deprotonate the hydroxyl group of the Boc-protected amino alcohol using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

  • Add a suitable two-carbon electrophile, for instance 2-bromoethanol, to the reaction mixture.

  • Heat the reaction under reflux until completion.

  • Quench the reaction carefully with water and extract the product into an organic solvent.

  • Purify the resulting ether by column chromatography.

Step 3: Boc Deprotection and Intramolecular Cyclization

  • Treat the purified ether with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

  • Neutralize the reaction mixture and induce intramolecular cyclization, potentially under basic conditions or via a Mitsunobu reaction, to form the 1,4-oxazepane ring.

  • Purify the final product, 2-Methyl-1,4-oxazepane, by distillation or column chromatography.

Physicochemical Properties

The introduction of the methyl group at the 2-position is expected to influence the lipophilicity and basicity of the molecule compared to the unsubstituted 1,4-oxazepane. These properties are critical for its pharmacokinetic and pharmacodynamic profile.

PropertyPredicted ValueSignificance
Molecular Weight115.17 g/mol Adherence to Lipinski's Rule of Five
LogP (o/w)~0.5 - 1.0Potential for good oral bioavailability and CNS penetration
pKa (of the amine)~8.5 - 9.5Ionization state at physiological pH, influencing solubility and target binding
Polar Surface Area~21 ŲFavorable for membrane permeability

Table 1: Predicted physicochemical properties of 2-Methyl-1,4-oxazepane.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection & Cyclization A 1-aminopropan-2-ol B Boc-protected amino alcohol A->B (Boc)₂O, TEA C Ether Intermediate B->C 1. NaH 2. 2-bromoethanol D 2-Methyl-1,4-oxazepane C->D 1. TFA 2. Base

Caption: Synthetic workflow for 2-Methyl-1,4-oxazepane.

Potential Therapeutic Applications and Mechanisms of Action

Based on the established pharmacology of the 1,4-oxazepane class, we can hypothesize several promising therapeutic applications for 2-Methyl-1,4-oxazepane.

Central Nervous System (CNS) Disorders

3.1.1. Monoamine Reuptake Inhibition: A Novel Antidepressant/Anxiolytic

A significant body of evidence points to 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors[1]. These compounds can block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing their synaptic concentrations. This mechanism is the cornerstone of many established antidepressant and anxiolytic therapies. The 2-methyl substitution could modulate the potency and selectivity of the molecule for these transporters.

Proposed Mechanism of Action: 2-Methyl-1,4-oxazepane may act as a triple reuptake inhibitor (TRI) or exhibit a more selective profile (e.g., a serotonin-norepinephrine reuptake inhibitor, SNRI). By binding to the allosteric or orthosteric sites of monoamine transporters, it would prevent the re-entry of neurotransmitters into the presynaptic neuron, leading to enhanced neurotransmission.

Experimental Validation Protocol:

  • In Vitro Transporter Binding Assays:

    • Perform radioligand binding assays using cell lines expressing human SERT, NET, and DAT to determine the binding affinity (Ki) of 2-Methyl-1,4-oxazepane for each transporter.

  • In Vitro Reuptake Inhibition Assays:

    • Utilize synaptosomal preparations or cell-based assays to measure the functional inhibition of serotonin, norepinephrine, and dopamine reuptake (IC₅₀ values).

  • In Vivo Behavioral Models:

    • Evaluate the antidepressant-like effects in established rodent models such as the forced swim test and tail suspension test.

    • Assess anxiolytic-like properties using the elevated plus maze and light-dark box tests.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Transporter (SERT/NET/DAT) Reuptake neurotransmitter Serotonin Norepinephrine Dopamine neurotransmitter->presynaptic:f1 Reuptake postsynaptic Postsynaptic Receptors Signal Transduction neurotransmitter->postsynaptic:f0 Binding inhibitor 2-Methyl-1,4-oxazepane inhibitor->presynaptic:f0 Inhibition

Sources

Navigating the Chemical Landscape of 2-Methyl-1,4-oxazepane Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-oxazepane scaffold represents a privileged seven-membered heterocyclic system that sits at the intersection of the well-explored morpholine, diazepane, and azepane motifs.[1] This unique structural and electronic configuration makes it a compelling core for the development of novel therapeutics. The introduction of a methyl group at the 2-position (2-Methyl-1,4-oxazepane) provides a key chiral center, opening avenues for stereospecific interactions with biological targets and enhancing the complexity of the accessible chemical space. This guide provides an in-depth exploration of the chemical space of 2-Methyl-1,4-oxazepane analogs, from synthetic strategies and computational analysis to structure-activity relationship (SAR) elucidation and therapeutic potential. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this promising scaffold in their research endeavors.

The 1,4-Oxazepane Core: A Scaffold of Untapped Potential

Seven-membered heterocycles like 1,4-oxazepanes are notably underrepresented in commercial and proprietary compound libraries.[1] This scarcity is not due to a lack of potential, but rather the historical challenges associated with their synthesis.[1] However, recent advancements in synthetic methodologies are making these scaffolds more accessible, allowing for a more thorough investigation of their pharmacological properties.[1][2] The 1,4-oxazepane ring system offers a desirable combination of features for drug design:

  • Three-Dimensional Diversity: The non-planar nature of the seven-membered ring allows for the presentation of substituents in a wider range of spatial vectors compared to their six-membered counterparts like morpholines.

  • Modulation of Physicochemical Properties: The presence of both an oxygen and a nitrogen atom in the ring provides opportunities to fine-tune properties such as solubility, polarity, and hydrogen bonding capacity.

  • Metabolic Stability: The heterocyclic core can influence the metabolic profile of a molecule, potentially offering advantages over more conventional scaffolds.[3]

The focus on the 2-Methyl-1,4-oxazepane core is deliberate. The methyl group at the C2 position introduces a chiral center, which is critical for achieving selectivity and potency for many biological targets. Furthermore, this methyl group can serve as a synthetic handle for further functionalization, expanding the accessible chemical diversity.

Synthetic Strategies for Building the 2-Methyl-1,4-oxazepane Library

The exploration of the 2-Methyl-1,4-oxazepane chemical space is critically dependent on robust and versatile synthetic strategies. The lack of reliable synthetic routes has historically hindered the exploration of 1,4-oxazepanes.[1] However, optimization of classical heterocyclization methods and the development of novel approaches have made these scaffolds more accessible.[1][2]

Classical Hetercyclization Revisited: A Scalable Approach

Recent work has demonstrated that a careful optimization of classical heterocyclization reactions can provide a robust and scalable protocol for the synthesis of functionalized 1,4-oxazepanes.[1] This strategy can accommodate both unsubstituted and methyl-substituted precursors, making it directly applicable to the synthesis of the 2-Methyl-1,4-oxazepane core.[1]

Experimental Protocol: Optimized Classical Hetercyclization

  • Starting Materials: N-protected ethanolamine and a suitable propylene oxide derivative (to introduce the 2-methyl group).

  • Step 1: Alkylation: React the N-protected ethanolamine with the propylene oxide derivative under basic conditions to form the corresponding amino alcohol.

  • Step 2: Cyclization: Induce intramolecular cyclization of the amino alcohol, typically through activation of the hydroxyl group (e.g., conversion to a leaving group like a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine.

  • Step 3: Deprotection: Remove the N-protecting group to yield the 2-Methyl-1,4-oxazepane core.

  • Step 4: Functionalization: The secondary amine of the core can then be functionalized through various reactions such as reductive amination, acylation, or arylation to generate a library of analogs.

Causality Behind Experimental Choices: The choice of protecting group for the nitrogen is crucial to prevent side reactions and to be orthogonal to the reaction conditions used for cyclization and subsequent functionalization. The optimization of the cyclization step is key to achieving high yields for the seven-membered ring, which can be challenging due to entropic factors.

Synthesis from N-Propargylamines: An Atom-Economical Approach

N-propargylamines are versatile building blocks in organic synthesis and offer an atom-economical route to various N-heterocycles, including 1,4-oxazepanes.[2] This approach has seen significant growth in recent years due to its efficiency and shorter synthetic routes.[2]

Conceptual Workflow: N-Propargylamine-based Synthesis

G N_Propargylamine N-Propargyl-2-aminoethanol derivative Intermediate Cyclization Precursor N_Propargylamine->Intermediate Reaction with an electrophile (e.g., aldehyde, ketone) Oxazepane 2-Methyl-1,4-oxazepane Analog Intermediate->Oxazepane Intramolecular Cyclization

Caption: N-Propargylamine-based synthesis of 2-Methyl-1,4-oxazepane analogs.

This methodology often involves a transition-metal-catalyzed cyclization, which can provide high levels of regio- and stereocontrol.

Computational Exploration of the Chemical Space

In silico methods are indispensable for efficiently navigating the vast chemical space of 2-Methyl-1,4-oxazepane analogs. These computational tools allow for the prioritization of synthetic targets, the generation of hypotheses about structure-activity relationships, and a deeper understanding of ligand-target interactions.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[4][5] This can be done using either a ligand-based approach (aligning known active molecules) or a structure-based approach (analyzing the binding site of a target protein).[4] For the 2-Methyl-1,4-oxazepane scaffold, a pharmacophore model could highlight the importance of the hydrogen bond acceptor (oxygen), the hydrogen bond donor/acceptor (nitrogen), and the spatial orientation of various substituents for a given biological activity.

Logical Workflow: Pharmacophore-Guided Virtual Screening

G Start Define Biological Target and Known Active Ligands Pharmacophore Generate Pharmacophore Model Start->Pharmacophore Screening Virtual Screening Pharmacophore->Screening Database Virtual Library of 2-Methyl-1,4-oxazepane Analogs Database->Screening Hits Prioritized Hit Compounds Screening->Hits Synthesis Synthesis and Biological Evaluation Hits->Synthesis

Caption: Workflow for pharmacophore-guided virtual screening of 2-Methyl-1,4-oxazepane analogs.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6][7] This technique can be used to screen a virtual library of 2-Methyl-1,4-oxazepane analogs against a protein of interest, scoring each compound based on its predicted binding affinity.[8][9] This allows for the rapid identification of promising candidates for synthesis and biological testing.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[10] A 3D-QSAR analysis of 2,4-disubstituted 1,4-oxazepanes has been successfully used to understand the structural requirements for dopamine D4 receptor affinity.[10] For 2-Methyl-1,4-oxazepane analogs, a QSAR model could reveal the quantitative impact of different substituents on potency, selectivity, or other important pharmacological parameters.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 2-Methyl-1,4-oxazepane scaffold and the subsequent evaluation of the biological activity of the resulting analogs are essential for elucidating the SAR.[11] Key areas for modification include:

  • N4-Substitution: The secondary amine at the N4 position is a prime site for introducing a wide variety of substituents to probe interactions with the target protein.

  • C2-Stereochemistry: The stereochemistry of the methyl group at the C2 position can have a profound impact on biological activity. The synthesis and evaluation of both enantiomers are crucial.

  • Ring Conformation: The substitution pattern can influence the preferred conformation of the seven-membered ring, which in turn affects the spatial arrangement of the functional groups.

  • Bioisosteric Replacement: The 1,4-oxazepane core itself can be considered a bioisostere of other cyclic systems.[12][13][14][15] Exploring bioisosteric replacements for the oxygen or nitrogen atoms, or for the entire ring system, can lead to compounds with improved properties.[3][12]

Table 1: Hypothetical SAR Data for 2-Methyl-1,4-oxazepane Analogs as Monoamine Reuptake Inhibitors

Compound IDN4-SubstituentC2-StereochemistrySERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1a -HRacemic5801200>10000
1b -CH3Racemic3508508500
1c -CH2PhRacemic501201500
1d -CH2Ph(S)25901200
1e -CH2Ph(R)1504003500
1f -CH2-(4-Cl-Ph)(S)1045980

This table is illustrative and does not represent actual experimental data.

Therapeutic Potential and Applications

Analogs of the 1,4-oxazepane scaffold have shown promise in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders
  • Depression and Anxiety: 1,4-oxazepane derivatives have been identified as potent monoamine reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[16] This mechanism of action is the basis for many currently prescribed antidepressants and anxiolytics.

  • Schizophrenia: Certain 2,4-disubstituted 1,4-oxazepanes have demonstrated selectivity for the dopamine D4 receptor, a target of interest for the development of atypical antipsychotics with potentially fewer side effects.[10]

Other Therapeutic Areas
  • Pain and Incontinence: The modulation of monoamine levels has also been implicated in the treatment of chronic pain and stress urinary incontinence.[16]

  • Hormone-Related Disorders: Non-steroidal progesterone receptor antagonists based on a benzo[10][16]oxazepin-2-one core have been developed, suggesting the potential for 1,4-oxazepane analogs in indications such as endometriosis and uterine fibroids.[17]

  • Anticancer and Antimicrobial: While less explored for the 1,4-oxazepane scaffold specifically, related heterocyclic compounds are widely investigated for these applications.[6][7][18][19] The structural diversity offered by the 2-Methyl-1,4-oxazepane core makes it an attractive starting point for such discovery efforts.

Signaling Pathway: Dopamine D4 Receptor Modulation

G Ligand 2-Methyl-1,4-oxazepane Analog (Antagonist) D4R Dopamine D4 Receptor Ligand->D4R Blocks AC Adenylyl Cyclase D4R->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Antagonism of the dopamine D4 receptor by a 2-Methyl-1,4-oxazepane analog.

Conclusion and Future Directions

The chemical space surrounding the 2-Methyl-1,4-oxazepane core is rich with opportunities for the discovery of novel, potent, and selective therapeutic agents. The convergence of improved synthetic accessibility and powerful computational tools has set the stage for a thorough exploration of this scaffold. Future efforts should focus on the development of stereoselective synthetic routes to access enantiomerically pure analogs, the expansion of the substituent diversity to build comprehensive SAR models, and the application of these analogs in a broader range of biological screens to uncover new therapeutic applications. As our understanding of the unique properties of seven-membered heterocycles grows, the 2-Methyl-1,4-oxazepane scaffold is poised to become a valuable addition to the medicinal chemist's toolbox.

References

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Methodological & Application

Application Note & Protocols: Procedures for N-Acylation of 2-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a valuable seven-membered heterocycle in medicinal chemistry, representing a key structural motif at the intersection of diazepane, morpholine, and azepane derivatives.[1] Its functionalization is critical for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. N-acylation is a fundamental transformation that introduces an amide functionality, which can modulate the scaffold's physicochemical properties, provide a handle for further diversification, and engage in crucial hydrogen bonding interactions with biological targets. This document provides a comprehensive guide to the N-acylation of 2-methyl-1,4-oxazepane, detailing two robust protocols using common acylating agents. We emphasize the underlying chemical principles, causality behind procedural choices, and troubleshooting strategies to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Importance of N-Acylation

2-Methyl-1,4-oxazepane is a saturated heterocycle containing a secondary amine that serves as a prime reaction site for chemical modification. The introduction of an acyl group (R-C=O) onto the nitrogen atom converts the amine into an amide. This transformation is one of the most widely used reactions in drug discovery for several strategic reasons:[2]

  • Property Modulation: The amide bond can significantly alter key drug-like properties such as solubility, lipophilicity (logP), metabolic stability, and cell permeability.

  • SAR Exploration: A diverse array of acyl groups can be readily introduced, allowing for a systematic exploration of the steric and electronic requirements of a binding pocket.

  • Bioisosteric Replacement: The resulting N-acyl moiety can act as a bioisostere for other functional groups, helping to fine-tune a molecule's biological activity or reduce off-target effects.

  • Synthetic Handle: The acyl group itself can be further functionalized, serving as a versatile anchor point for building more complex molecular architectures.

This guide focuses on providing detailed, field-proven methodologies for this critical transformation, enabling chemists to efficiently generate libraries of N-acylated 2-methyl-1,4-oxazepane derivatives.

Core Principles: The Chemistry of N-Acylation

The N-acylation of 2-methyl-1,4-oxazepane proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3] This reaction is highly efficient due to the inherent nucleophilicity of the secondary amine and the high reactivity of common acylating agents like acyl chlorides and acid anhydrides.

The general mechanism involves an addition-elimination sequence:

  • Nucleophilic Attack: The nitrogen atom of 2-methyl-1,4-oxazepane attacks the carbonyl carbon of the acylating agent, breaking the C=O π-bond and forming a tetrahedral intermediate.[4][5]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride).[4][5]

  • Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral N-acylated product and a salt byproduct.[4]

Caption: General mechanism of nucleophilic acyl substitution.

Methodologies and Experimental Protocols

Two primary methods are presented, utilizing either a highly reactive acyl chloride or a milder acid anhydride. The choice depends on the stability of the desired acyl group, the required reaction conditions, and scalability.

Method A: Acylation with Acyl Chlorides under Schotten-Baumann Conditions

This is a classic, robust, and highly efficient method for amide synthesis.[6][7] Acyl chlorides are very reactive, leading to rapid and often quantitative conversion at room temperature. The key challenge is managing the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic. This is overcome by including a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8]

Causality Behind Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic, preventing reaction with the acyl chloride, and readily dissolves the organic reactants and products.[8]

  • Base: Triethylamine is a common, inexpensive tertiary amine base that effectively scavenges the generated HCl without competing as a nucleophile.[8] An excess (1.2-1.5 equivalents) is used to ensure the reaction medium remains basic.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive acyl chloride, then allowed to warm to room temperature to ensure complete conversion.

Protocol 1: Synthesis of 4-acetyl-2-methyl-1,4-oxazepane

Materials:

  • 2-Methyl-1,4-oxazepane (115.17 g/mol )

  • Acetyl chloride (78.50 g/mol )

  • Triethylamine (TEA) (101.19 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-1,4-oxazepane (e.g., 1.15 g, 10.0 mmol).

  • Dissolve the amine in anhydrous DCM (e.g., 50 mL).

  • Add triethylamine (e.g., 2.1 mL, 1.52 g, 15.0 mmol, 1.5 equiv).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add acetyl chloride (e.g., 0.78 mL, 0.86 g, 11.0 mmol, 1.1 equiv) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-acetyl-2-methyl-1,4-oxazepane.

Method B: Acylation with Acid Anhydrides

Acid anhydrides are less reactive than acyl chlorides, making them suitable for substrates that may be sensitive to harsher conditions.[9] The reaction often requires heating or longer reaction times. The byproduct is a carboxylic acid, which is less corrosive than HCl but can still protonate the starting amine. Therefore, a base is still recommended.[10]

Causality Behind Choices:

  • Acylating Agent: Acid anhydrides offer a milder alternative to acyl chlorides, reducing the risk of side reactions with sensitive functional groups.

  • Solvent: A higher-boiling aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile can be used if heating is required. For room temperature reactions, DCM is also suitable.

  • Catalyst (Optional): For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acylation.

Protocol 2: Synthesis of 4-benzoyl-2-methyl-1,4-oxazepane

Materials:

  • 2-Methyl-1,4-oxazepane (115.17 g/mol )

  • Benzoic anhydride (226.23 g/mol )

  • Triethylamine (TEA) (101.19 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-methyl-1,4-oxazepane (e.g., 1.15 g, 10.0 mmol) and benzoic anhydride (e.g., 2.49 g, 11.0 mmol, 1.1 equiv).

  • Dissolve the reactants in anhydrous DCM (e.g., 50 mL).

  • Add triethylamine (e.g., 1.7 mL, 1.21 g, 12.0 mmol, 1.2 equiv).

  • Stir the reaction at room temperature overnight (12-18 hours). If the reaction is slow, it can be gently heated to reflux (approx. 40 °C).

  • Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the mixture with additional DCM (25 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess amine and TEA, followed by saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove benzoic acid, and finally with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-benzoyl-2-methyl-1,4-oxazepane.

Data Summary and Troubleshooting

Comparative Overview of Acylation Methods
FeatureMethod A: Acyl ChlorideMethod B: Acid Anhydride
Reactivity Very HighModerate
Byproduct Hydrogen Chloride (HCl)Carboxylic Acid
Typical Temp. 0 °C to Room TempRoom Temp to Reflux
Reaction Time 1-4 hours4-24 hours
Advantages Fast, high yieldingMilder, good for sensitive substrates
Disadvantages Corrosive byproduct, moisture sensitiveSlower, may require heat
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (protonated).2. Hydrolysis of acylating agent.3. Insufficient reaction time/temp.1. Ensure sufficient base is present (1.2-1.5 equiv).2. Use anhydrous solvents and reagents; perform under inert atmosphere.3. Increase reaction time or gently heat (especially for Method B).
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products.3. Degradation of product.1. Allow reaction to stir longer.2. Re-purify via column chromatography, checking fractions carefully by TLC.3. Ensure work-up is not overly acidic or basic.
Difficult Purification Co-elution of product with byproduct (e.g., benzoic acid).Ensure the aqueous work-up is performed thoroughly to remove water-soluble byproducts before chromatography. A basic wash (NaHCO₃) is crucial for removing acidic byproducts.

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the N-acylation process.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C (for Acyl Chlorides) start->cool add Add Acylating Agent (Dropwise) cool->add react Stir at RT or Reflux add->react tlc Monitor by TLC react->tlc quench Quench Reaction tlc->quench extract Liquid-Liquid Extraction (Aqueous Washes) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify end Characterize Pure Product (NMR, MS, IR) purify->end

Caption: General laboratory workflow for N-acylation.

Safety Precautions

  • 2-Methyl-1,4-oxazepane: May cause skin and serious eye irritation. Harmful if swallowed, inhaled, or in contact with skin.[11]

  • Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid Anhydrides: Are corrosive and moisture-sensitive. Handle with appropriate PPE in a fume hood.

  • Bases: Triethylamine and DIPEA are flammable and corrosive. Handle with care.

  • Solvents: Dichloromethane is a suspected carcinogen. All solvent handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

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The Untapped Potential of 2-Methyl-1,4-oxazepane in Asymmetric Synthesis: A Foundational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for novel chiral scaffolds that can serve as effective ligands, auxiliaries, or catalysts is perpetual. While privileged structures like chiral phosphines, diamines, and various five- and six-membered heterocycles have been extensively studied and applied, the potential of seven-membered heterocyclic systems remains comparatively underexplored. This guide delves into the nascent field of 2-Methyl-1,4-oxazepane and its broader chiral 1,4-oxazepane family, not as a review of established applications, but as a foundational blueprint for future research and development.

Currently, the scientific literature presents a notable void regarding the direct application of 2-Methyl-1,4-oxazepane in asymmetric synthesis. However, the inherent chirality of this molecule, coupled with the proven utility of related chiral amines and ethers in stereoselective transformations, suggests a fertile ground for innovation.[1][2][3] This document, therefore, serves a dual purpose: to transparently acknowledge the current state of knowledge and to provide a comprehensive, scientifically-grounded starting point for researchers aiming to pioneer the use of this promising chiral building block. We will first explore the synthetic pathways to access enantiopure 1,4-oxazepane derivatives, a critical prerequisite for their use in asymmetric synthesis. Subsequently, we will extrapolate from well-established principles of asymmetric catalysis to propose potential applications for these intriguing molecules.

Part 1: The Synthetic Gateway to Chiral 1,4-Oxazepanes

The journey into the asymmetric applications of 2-Methyl-1,4-oxazepane begins with its enantioselective synthesis. The lack of reliable and scalable synthetic routes has historically hindered the exploration of many seven-membered heterocycles.[4] However, recent advancements in synthetic methodology are beginning to address this challenge. An effective strategy revolves around the intramolecular cyclization of N-substituted amino alcohols.[5]

Key Synthetic Strategy: Intramolecular Cyclization

A robust method for constructing the 1,4-oxazepane ring involves a multi-step sequence starting from a protected amino alcohol. This approach offers a versatile platform for introducing substituents and controlling stereochemistry.

Protocol 1: Synthesis of a Chiral 1,4-Oxazepane Precursor

This protocol outlines a general, solid-phase approach to a key N-phenacyl nitrobenzenesulfonamide intermediate, which can then be cyclized to form the 1,4-oxazepane ring.[5]

Materials:

  • Fmoc-HSe(TBDMS)-OH immobilized on Wang resin

  • Piperidine solution (20% in DMF)

  • 2-Nitrobenzenesulfonyl chloride (2-Ns-Cl)

  • Diisopropylethylamine (DIPEA)

  • 2-Bromoacetophenone

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: The Fmoc-protected amino alcohol on Wang resin is treated with a 20% solution of piperidine in DMF to expose the free amine.

  • Sulfonylation: The resin-bound amino alcohol is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of DIPEA to form the corresponding sulfonamide.

  • Alkylation: The sulfonamide is subsequently alkylated with a 2-bromoacetophenone to yield the N-phenacyl nitrobenzenesulfonamide intermediate.

  • Cleavage and Cyclization: The intermediate is cleaved from the resin and simultaneously cyclized by treatment with a mixture of TFA and Et₃SiH in DCM. The TFA removes the acid-labile protecting groups, and the Et₃SiH acts as a reducing agent to facilitate the cyclization to the 1,4-oxazepane derivative.

Causality of Experimental Choices:

  • Solid-Phase Synthesis: The use of a solid support (Wang resin) simplifies the purification process at each step, as excess reagents and byproducts can be washed away, driving the reactions to completion.

  • Nitrobenzenesulfonyl Protecting Group: The nitrobenzenesulfonyl group serves a dual purpose: it activates the nitrogen for alkylation and can act as a protecting group that is stable under various reaction conditions but can be removed if necessary.

  • TFA/Et₃SiH Cleavage Cocktail: This combination is crucial for the final deprotection and cyclization. TFA cleaves the molecule from the acid-sensitive Wang resin and removes other acid-labile protecting groups, while triethylsilane acts as a scavenger for any reactive cationic species and promotes the reductive cyclization pathway.

Synthetic_Pathway A Fmoc-HSe(TBDMS)-OH on Wang Resin B Resin-bound HSe(TBDMS)-OH A->B Fmoc deprotection C Resin-bound N-(nitrobenzenesulfonyl)-HSe(TBDMS)-OH B->C Sulfonylation (e.g., 2-Ns-Cl) D N-Phenacyl Nitrobenzenesulfonamide Intermediate (Resin-bound) C->D Alkylation (2-bromoacetophenones) E 1,4-Oxazepane Derivative D->E Cleavage and Cyclization (TFA/Et₃SiH)

Caption: Synthetic pathway for 1,4-oxazepane derivatives.

Part 2: Prospective Applications in Asymmetric Synthesis

With a viable synthetic route to chiral 1,4-oxazepanes established, we can now turn our attention to their potential applications. While direct experimental evidence is pending, we can formulate compelling hypotheses based on the roles of analogous chiral molecules in asymmetric catalysis. Chiral amines, in particular, are cornerstones of this field, functioning as resolving agents, chiral auxiliaries, and ligands for metal catalysts.[1][2]

Hypothetical Role 1: Chiral Ligands for Transition Metal Catalysis

The nitrogen and oxygen atoms within the 2-Methyl-1,4-oxazepane scaffold provide two potential coordination sites for transition metals. The inherent chirality of the backbone could create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

Potential Reactions:

  • Asymmetric Hydrogenation: Chiral ligands are pivotal in the asymmetric hydrogenation of prochiral olefins and ketones.[1][2] A chiral 2-Methyl-1,4-oxazepane-derived ligand could potentially be used to create highly enantioselective iridium, rhodium, or ruthenium catalysts for the synthesis of chiral alcohols and amines.[1][2]

  • Asymmetric C-C Bond Forming Reactions: Reactions such as palladium-catalyzed asymmetric allylic alkylation or copper-catalyzed conjugate additions often rely on chiral ligands to control the stereochemistry of the newly formed carbon-carbon bond.

Chiral_Ligand_Concept cluster_catalyst Chiral Catalyst Metal M Ligand Chiral 2-Methyl-1,4-oxazepane Ligand Product Enantioenriched Product Metal->Product Stereoselective Transformation Substrate Prochiral Substrate Substrate->Metal

Caption: Conceptual workflow of a chiral 1,4-oxazepane as a ligand.

Hypothetical Role 2: Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of a reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. A chiral 2-Methyl-1,4-oxazepane could potentially be attached to a substrate via its nitrogen atom to direct the stereoselective attack of a nucleophile or electrophile.

Data Table: Comparison of Chiral Auxiliaries

Auxiliary ClassTypical AttachmentKey FeaturePotential for 2-Methyl-1,4-oxazepane
Chiral OxazolidinonesAcylation to form an imideRigid five-membered ring provides effective facial shieldingThe seven-membered ring of the oxazepane may offer a different and potentially advantageous steric environment.
Chiral AminesFormation of an imine or enamineCan activate substrates for nucleophilic attackThe nitrogen atom of 2-Methyl-1,4-oxazepane is available for similar transformations.
Chiral AlcoholsFormation of an ester or etherCan direct reactions on adjacent functional groupsThe oxygen atom could potentially be used for tethering, though less common.
Hypothetical Role 3: Organocatalysis

The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral amines and their derivatives are prominent in this area, often activating substrates through the formation of iminium ions or enamines.[3] The secondary amine functionality within the 2-Methyl-1,4-oxazepane ring makes it a candidate for development as a novel organocatalyst.

Potential Organocatalytic Reactions:

  • Asymmetric Michael Additions: A chiral 2-Methyl-1,4-oxazepane could catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones.

  • Asymmetric Aldol Reactions: It could be employed to control the stereochemistry of aldol reactions between ketones and aldehydes.

Conclusion and Future Outlook

While the application of 2-Methyl-1,4-oxazepane in asymmetric synthesis is currently a field of untapped potential, the foundational chemistry for its exploration is accessible. The synthetic protocols for creating chiral 1,4-oxazepane scaffolds provide the necessary starting point for researchers. The well-established principles of asymmetric catalysis, particularly those involving chiral amines and other heterocycles, offer a clear roadmap for investigating the utility of this novel chiral building block. It is our hope that this guide will stimulate further research into this promising, yet underexplored, area of stereoselective synthesis, ultimately leading to the development of new and powerful tools for the creation of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

  • Carretero, J. C., & García Ruano, J. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Afonso, C. A. M., & Candeias, N. R. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437-500). Wiley.
  • Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • Zhang, W., & You, S.-L. (2019).
  • Kovács, D., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Wang, Q., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • Li, X., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality.
  • Tiecco, M., et al. (1998). SYNTHESIS OF ENANTIOPURE SUBSTITUTED 1,4-DIOXANES BY MICHAEL INITIATED RING CLOSURE REACTIONS. Tetrahedron: Asymmetry.
  • Zhang, W., & You, S.-L. (2020).
  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Wang, Y., et al. (2023).
  • Carretero, J. C., & García Ruano, J. L. (2021).
  • Wang, X.-F., & Gong, L.-Z. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research.
  • Kiss, L., et al. (2018).
  • Ollevier, T. (2024).
  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Wang, X.-F., & Gong, L.-Z. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. PubMed.
  • Albrecht, Ł., & Albrecht, A. (2020).
  • Janecka, A., & Gach, K. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules.

Sources

purification techniques for 2-Methyl-1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 2-Methyl-1,4-Oxazepane Derivatives

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into pharmacologically active compounds, targeting a range of conditions from neurological disorders to infectious diseases.[1][2] The presence of a methyl group at the 2-position introduces a chiral center, making stereochemical purity a critical parameter for drug development professionals. This guide provides a detailed overview of robust purification strategies for 2-Methyl-1,4-oxazepane derivatives, moving beyond simple protocols to explain the underlying principles and rationale. It is designed for researchers, medicinal chemists, and process development scientists seeking to achieve high levels of chemical and enantiomeric purity.

Foundational Principles: Pre-Purification Strategy

A successful purification campaign begins long before the crude material is subjected to a separation technique. A thorough understanding of the reaction mixture is paramount.

Impurity Profiling: Know Your Enemy

The first step is a logical deduction of potential impurities based on the synthetic route. As per ICH Q3B(R) guidelines, an impurity is any component that is not the drug substance or an excipient.[3] Common impurities in the synthesis of 2-Methyl-1,4-oxazepane derivatives include:

  • Unreacted Starting Materials: Ethanolamines, aldehydes, or other precursors.[4]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in cyclization or other steps.

  • Reaction By-products: Products from side reactions, incomplete cyclization, or rearrangement.

  • Stereoisomers: The enantiomer and potential diastereomers if other stereocenters are present.

  • Degradation Products: Compounds formed if the target molecule is sensitive to heat, light, or pH extremes.

Physicochemical Characterization

The selection of a purification method is dictated by the physical properties of the target molecule. Key parameters to determine for your specific derivative include:

  • Polarity & Solubility: Governs the choice of chromatographic and crystallization solvents.

  • Boiling Point & Thermal Stability: Determines the feasibility of distillation. Many organic molecules can decompose at their normal boiling points, making distillation under reduced pressure a necessity.[5]

  • pKa: The basicity of the nitrogen atom in the oxazepane ring is a key handle. It allows for acid-base extractions and salt formation, which can significantly aid in purification by crystallization.

  • Physical State: Whether the compound is a solid or an oil at room temperature will guide the choice between crystallization and distillation.

Safety & Handling

Substituted oxazepanes, like many cyclic amines, require careful handling. The parent compound, 2-Methyl-1,4-oxazepane, is classified as a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[6] Always consult the Safety Data Sheet (SDS) for your specific derivative and utilize appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Purification Methodologies & Protocols

The following sections detail the primary techniques for purifying 2-Methyl-1,4-oxazepane derivatives. The optimal approach is often a multi-step process, for example, an initial chromatographic separation followed by a final crystallization step to achieve high purity.

Liquid Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with higher affinity for the stationary phase move down the column more slowly than compounds with lower affinity.

Applicability: Chromatography is the workhorse of purification in medicinal chemistry. It is highly versatile for isolating the target compound from impurities with different polarities. For 1,4-oxazepane derivatives, both normal-phase and reverse-phase chromatography are effective.[1][7][8]

Workflow for Normal-Phase Silica Gel Chromatography:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Select Eluent System) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Sample 3. Prepare Sample (Dry Loading Preferred) Slurry->Sample Load 4. Load Sample onto Column Sample->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_F 7. Analyze Fractions by TLC Collect->TLC_F Combine 8. Combine Pure Fractions TLC_F->Combine Evap 9. Evaporate Solvent (Rotary Evaporation) Combine->Evap Final Pure Compound Evap->Final

Caption: Workflow for Purification by Column Chromatography.

Detailed Protocol: Normal-Phase Chromatography

  • Eluent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., mixtures of ethyl acetate and hexanes) that provides good separation between your target compound and its impurities. Aim for a target compound Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent. Carefully pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If impurities are close to the product spot on the TLC, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Fraction Collection: Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column volume.

  • Analysis and Isolation: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Systems for Oxazepane Derivatives

Derivative TypeTypical Stationary PhaseCommon Mobile Phase (Gradient)Reference
N-Benzyl ProtectedSilica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1)[7]
Carboxylic Acid BearingC18 Reverse PhaseWater (with 0.1% TFA) / Acetonitrile[1]
Free Amine (Basic)Silica GelDichloromethane / Methanol (with 1% NH₄OH)General Practice

Causality: The basic nitrogen in unprotected oxazepanes can cause "tailing" on acidic silica gel. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent neutralizes active sites on the silica, resulting in sharper peaks and better separation.

Crystallization

Principle: This technique relies on the difference in solubility between the desired compound and impurities in a specific solvent. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the target compound to crystallize out, ideally leaving impurities behind in the solution.

Applicability: Crystallization is an exceptionally powerful method for achieving high purity (>99.5%) for solid compounds. It is often the final step in a purification sequence. For basic derivatives like 2-Methyl-1,4-oxazepanes, forming a salt (e.g., hydrochloride or tartrate) can significantly improve the compound's crystallinity.[9]

Workflow for Recrystallization:

G Start Crude Solid Product Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve Filter 2. Hot Filtration (Optional, for insoluble impurities) Dissolve->Filter Cool 3. Slow Cooling to Induce Crystallization Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General Workflow for Purification by Recrystallization.

Detailed Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until it boils. Continue adding small portions of hot solvent until the solid is just completely dissolved.

  • Decolorization/Filtration (Optional): If the solution is colored by high molecular weight impurities, a small amount of activated carbon can be added. If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Causality: The slow formation of a crystal lattice is a highly selective process. The molecules of the target compound fit perfectly into the growing lattice, while impurity molecules of different shapes and sizes are excluded and remain in the solution.

Distillation Under Reduced Pressure (Vacuum Distillation)

Principle: This method separates liquids with different boiling points. By reducing the pressure above the liquid, the boiling point is significantly lowered. This is governed by the Clausius-Clapeyron relation.

Applicability: This is the method of choice for purifying liquid 2-Methyl-1,4-oxazepane derivatives, especially those that are sensitive to high temperatures and would decompose at their atmospheric boiling point.[10]

Workflow for Vacuum Distillation:

G Setup 1. Assemble Apparatus (Flask, Head, Condenser, Receiver) Charge 2. Charge Crude Liquid & Add Boiling Chips Setup->Charge Vacuum 3. Apply Vacuum & Check for Leaks Charge->Vacuum Heat 4. Gently Heat the Pot Vacuum->Heat Collect 5. Collect Fractions Based on Boiling Temp & Pressure Heat->Collect Shutdown 6. Cool System & Release Vacuum Collect->Shutdown Product Pure Liquid Product Shutdown->Product

Caption: Key Steps in Vacuum Distillation.

Detailed Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. A cold trap between the apparatus and the vacuum pump is essential to protect the pump from corrosive vapors.

  • Charging the Flask: Fill the distillation flask no more than two-thirds full with the crude liquid. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Close the system to the atmosphere and slowly apply the vacuum. A stable, low pressure is critical for a constant boiling point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the liquid boils, the vapor will rise, condense, and be collected in the receiving flask. Collect and discard any initial low-boiling "forerun." Collect the main fraction over a narrow, stable temperature range at the recorded pressure.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly and carefully venting the vacuum.

Causality: Every time the pressure is halved, the boiling point of a substance drops by approximately 10-15°C.[10] This allows for the distillation of high-boiling compounds at temperatures low enough to prevent thermal degradation.

Chiral Separation: A Critical Step for APIs

Principle: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard techniques. Chiral separation requires introducing a chiral element to create diastereomeric interactions, which do have different physical properties.

Applicability: As the 2-Methyl group confers chirality, separating the enantiomers is often a regulatory requirement for pharmaceutical development.[11] The two main strategies are preparative chiral HPLC and diastereomeric salt resolution.

Workflow for Diastereomeric Salt Resolution:

G Racemate Racemic Amine (R/S Mixture) Salt 1. Form Diastereomeric Salts (R-Amine/R-Acid & S-Amine/R-Acid) Racemate->Salt Resolver Chiral Acid (e.g., (+)-Tartaric Acid) Resolver->Salt Crystallize 2. Fractional Crystallization (One salt is less soluble) Salt->Crystallize Filter 3. Filter Insoluble Salt Crystallize->Filter Liberate 4. Liberate Free Amine (Add Base, e.g., NaOH) Filter->Liberate Extract 5. Extract with Organic Solvent Liberate->Extract Pure Enantiopure Amine Extract->Pure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,4-oxazepane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes. As seven-membered heterocyclic scaffolds like 1,4-oxazepanes can present unique synthetic challenges, this resource aims to provide both practical solutions and the underlying chemical principles to overcome them.[1]

I. Overview of the Synthesis

While a variety of methods exist for the synthesis of the 1,4-oxazepane core, a common and effective strategy for preparing 2-Methyl-1,4-oxazepane is through the intramolecular cyclization of a suitable amino alcohol precursor. This guide will focus on a two-step approach: first, the synthesis of the open-chain precursor, N-(2-hydroxypropyl)-2-aminoethanol, followed by its cyclization to form the target molecule.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Methyl-1,4-oxazepane.

Problem 1: Low Yield of the Open-Chain Precursor, N-(2-hydroxypropyl)-2-aminoethanol

Question: I am attempting to synthesize the precursor by reacting 2-aminoethanol with propylene oxide, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

The reaction between an amine and an epoxide can be complicated by several factors. Here’s a breakdown of potential causes and solutions:

  • Causality:

    • Over-alkylation: 2-Aminoethanol has a primary amine which can react with more than one molecule of propylene oxide, leading to the formation of di- and poly-alkylation products. This is a common side reaction that consumes your starting material and complicates purification.

    • Incorrect Stoichiometry: An excess of propylene oxide will favor over-alkylation, while an excess of 2-aminoethanol can make the purification of the desired product difficult.

    • Temperature Control: The reaction is exothermic. If the temperature is not controlled, it can lead to a runaway reaction and the formation of undesired byproducts.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of 2-aminoethanol (e.g., 1.1 to 1.5 equivalents) to minimize over-alkylation. This will ensure that propylene oxide is the limiting reagent.

    • Slow Addition and Temperature Control: Add the propylene oxide dropwise to the 2-aminoethanol solution while maintaining a low temperature (e.g., 0-10 °C) using an ice bath. This will help to control the exotherm and improve selectivity.

    • Solvent Selection: A protic solvent like methanol or ethanol can help to protonate the epoxide, facilitating the nucleophilic attack by the amine.

ParameterRecommended ConditionRationale
Stoichiometry 1.1 - 1.5 eq. of 2-aminoethanolMinimizes over-alkylation
Temperature 0 - 10 °CControls exotherm, improves selectivity
Solvent Methanol or EthanolProtic solvent facilitates epoxide opening
Problem 2: Inefficient Cyclization and Low Yield of 2-Methyl-1,4-oxazepane

Question: I have successfully synthesized the precursor, but the subsequent intramolecular cyclization to form 2-Methyl-1,4-oxazepane is giving me a very low yield. What are the key factors influencing this cyclization and how can I optimize it?

Answer:

The intramolecular cyclization to form a seven-membered ring can be challenging due to unfavorable entropic and enthalpic factors. Here are the likely reasons for low yield and how to address them:

  • Causality:

    • Intermolecular vs. Intramolecular Reaction: The open-chain precursor can react with another molecule of itself (intermolecular reaction) to form linear polymers or larger rings, instead of cyclizing (intramolecular reaction).

    • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It needs to be activated for the intramolecular nucleophilic attack by the amine to occur.

    • Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature are critical for promoting the desired intramolecular cyclization.

  • Solutions:

    • High Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This is achieved by slowly adding the precursor solution to a larger volume of refluxing solvent.

    • Activation of the Hydroxyl Group:

      • Acid Catalysis: A strong acid like sulfuric acid or p-toluenesulfonic acid can be used to protonate the hydroxyl group, turning it into a good leaving group (water).

      • Conversion to a Better Leaving Group: Alternatively, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, in a separate step before cyclization. The subsequent cyclization can then be performed under basic conditions.

    • Optimization of Reaction Parameters:

      • Solvent: A high-boiling, non-nucleophilic solvent like toluene or xylene is suitable for the acid-catalyzed cyclization, as it allows for the azeotropic removal of water.

      • Temperature: The reaction generally requires elevated temperatures (reflux) to overcome the activation energy for cyclization.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in the synthesis of 1,4-oxazepane derivatives?

A1: Protecting groups can be crucial in the synthesis of more complex 1,4-oxazepane derivatives, especially when other functional groups are present that might interfere with the desired reactions. For the synthesis of 2-Methyl-1,4-oxazepane, a protecting group strategy is not strictly necessary but can be employed to improve selectivity. For instance, protecting the amine of 2-aminoethanol with a Boc group before reacting it with propylene oxide can prevent over-alkylation. The protecting group is then removed before the cyclization step. The use of certain N-protecting groups has been shown to be essential in the synthesis of some 1,4-oxazepane-2,5-diones to facilitate ring-closure.[2]

Q2: Are there alternative synthetic routes to 2-Methyl-1,4-oxazepane?

A2: Yes, several other synthetic strategies can be envisioned for the synthesis of 2-Methyl-1,4-oxazepane. One common alternative is reductive amination . This would involve the reaction of an amino alcohol with a keto ether, followed by reduction of the intermediate imine or enamine. For example, the reductive amination of 1-(2-hydroxyethoxy)propan-2-one with ammonia would yield 2-Methyl-1,4-oxazepane.

Q3: How can I purify the final product, 2-Methyl-1,4-oxazepane?

A3: 2-Methyl-1,4-oxazepane is a cyclic amine and is expected to be a relatively polar, water-soluble compound. Purification can typically be achieved by:

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like dichloromethane or chloroform.

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure is an effective method for purification.

  • Chromatography: Column chromatography on silica gel can be used, but due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of a base like triethylamine to prevent streaking and improve recovery. The purity can be monitored by Thin-Layer Chromatography (TLC).[3]

Q4: What analytical techniques are suitable for characterizing 2-Methyl-1,4-oxazepane?

A4: The structure and purity of the synthesized 2-Methyl-1,4-oxazepane can be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful tools for structural elucidation. You would expect to see characteristic signals for the methyl group, the methylene groups of the ring, and the methine proton at the 2-position.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a hydroxyl peak (from the precursor) and the presence of C-N and C-O stretching vibrations characteristic of the oxazepane ring.

IV. Experimental Protocols & Visualizations

Protocol 1: Synthesis of N-(2-hydroxypropyl)-2-aminoethanol
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminoethanol (1.1 eq.) and methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add propylene oxide (1.0 eq.) dropwise to the stirred solution over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Protocol 2: Intramolecular Cyclization to 2-Methyl-1,4-oxazepane
  • Set up a reflux apparatus with a Dean-Stark trap.

  • To a large round-bottom flask, add toluene and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the toluene to reflux.

  • In a separate flask, dissolve the N-(2-hydroxypropyl)-2-aminoethanol precursor (1.0 eq.) in toluene.

  • Using a syringe pump, add the precursor solution slowly to the refluxing toluene over a period of 6-8 hours.

  • Continue to reflux for an additional 2 hours after the addition is complete, collecting any water that forms in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A 2-Aminoethanol C N-(2-hydroxypropyl)- 2-aminoethanol A->C B Propylene Oxide B->C D Intramolecular Cyclization (High Dilution, Acid Catalyst) C->D Precursor E 2-Methyl-1,4-oxazepane D->E Troubleshooting cluster_troubleshooting Troubleshooting Steps cluster_precursor_issues Precursor Synthesis Issues cluster_cyclization_issues Cyclization Issues Start Low Yield of 2-Methyl-1,4-oxazepane CheckPrecursor Verify Precursor Purity and Yield Start->CheckPrecursor CheckCyclization Optimize Cyclization Conditions Start->CheckCyclization OverAlkylation Over-alkylation? CheckPrecursor->OverAlkylation TempControl Poor Temperature Control? CheckPrecursor->TempControl Stoichiometry Incorrect Stoichiometry? CheckPrecursor->Stoichiometry HighConc High Concentration? CheckCyclization->HighConc PoorLG Poor Leaving Group? CheckCyclization->PoorLG Sol1 Sol1 OverAlkylation->Sol1 Solution: Use excess amine Sol2 Sol2 TempControl->Sol2 Solution: Slow addition at low temp. Sol3 Sol3 Stoichiometry->Sol3 Solution: Adjust reagent ratio Sol4 Sol4 HighConc->Sol4 Solution: Use high dilution Sol5 Sol5 PoorLG->Sol5 Solution: Use acid catalyst or convert -OH to better LG

Caption: Troubleshooting flowchart for low yield in 2-Methyl-1,4-oxazepane synthesis.

V. References

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • De Kimpe, N., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(13), 6799–6811. [Link]

  • Al-Masoudi, N. A. (2022). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. IntechOpen. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of 2-Methyl-1,4-Oxazepane Derivatives as Novel Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Antidepressant Therapy

The monoamine hypothesis of depression, which posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a key etiological factor, has been the cornerstone of antidepressant drug development for decades.[1] First-generation antidepressants, including monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), act by broadly increasing the availability of these monoamines.[2] While effective, their wide range of side effects, stemming from interactions with various other receptors, has led to the development of more targeted agents like Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[3]

However, a significant portion of patients with major depressive disorder (MDD) do not achieve remission with these treatments, and residual symptoms such as anhedonia (the inability to feel pleasure) and cognitive deficits often persist.[2] This has fueled the search for next-generation antidepressants with a broader, yet refined, mechanism of action. Triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, have emerged as a promising therapeutic strategy.[2][4] By modulating all three key monoaminergic systems, TRIs are hypothesized to offer a more rapid onset of action and greater efficacy, particularly in addressing the dopaminergic-related symptoms of depression that are often treatment-resistant.[2][5]

This guide provides a comparative overview of the potential in vivo efficacy of a novel class of compounds, the 2-Methyl-1,4-oxazepane derivatives, which are purported to act as triple reuptake inhibitors. Due to the limited availability of direct in vivo studies on this specific chemical series, this guide will establish a framework for their evaluation by:

  • Detailing the mechanistic rationale behind triple reuptake inhibition.

  • Presenting a comparative analysis of the in vivo efficacy of established antidepressant classes (SSRIs and TCAs) in standard preclinical models of depression and anxiety.

  • Providing detailed, step-by-step protocols for these key in vivo assays to facilitate the evaluation of novel compounds like 2-Methyl-1,4-oxazepane derivatives.

The Mechanistic Promise of 2-Methyl-1,4-Oxazepane Derivatives as Triple Reuptake Inhibitors

2-Methyl-1,4-oxazepane derivatives have been identified as potent inhibitors of serotonin, norepinephrine, and dopamine reuptake. This positions them as potential therapeutic agents for a range of CNS disorders, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and pain. The simultaneous enhancement of all three monoaminergic systems is thought to address a broader spectrum of depressive symptoms.[2][5]

  • Serotonin (5-HT): Primarily associated with mood, anxiety, and sleep regulation.

  • Norepinephrine (NE): Involved in alertness, energy, and attention.

  • Dopamine (DA): Plays a crucial role in motivation, pleasure, and reward pathways.[2]

The addition of dopamine reuptake inhibition is a key differentiator from most currently available antidepressants and is hypothesized to directly target anhedonia, a core and often persistent symptom of depression.[2][5]

Below is a diagram illustrating the proposed mechanism of action of 2-Methyl-1,4-oxazepane derivatives at the synaptic level.

Triple_Reuptake_Inhibition presynaptic Presynaptic Neuron SERT SERT presynaptic->SERT Reuptake of 5-HT NET NET presynaptic->NET Reuptake of NE DAT DAT presynaptic->DAT Reuptake of DA postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft derivative 2-Methyl-1,4-oxazepane Derivative derivative->SERT Inhibits derivative->NET Inhibits derivative->DAT Inhibits

Figure 1: Proposed mechanism of action of 2-Methyl-1,4-oxazepane derivatives.

Comparative In Vivo Efficacy: A Benchmark for Novel Antidepressants

To objectively evaluate the potential of 2-Methyl-1,4-oxazepane derivatives, it is essential to compare their anticipated performance against established antidepressant agents in validated animal models. The Forced Swim Test (FST) is a widely used model to assess antidepressant-like activity, while the Elevated Plus Maze (EPM) is a standard for evaluating anxiolytic-like effects.[6][7]

The following table summarizes representative in vivo efficacy data for two standard antidepressants, the SSRI fluoxetine and the TCA imipramine , in these models. It is important to note that results can vary based on the specific experimental parameters, such as animal strain, sex, and drug administration protocol.

Compound Model Species Dose Range Effect Citation(s)
Fluoxetine Forced Swim TestRat10-20 mg/kgDecreased immobility time[8][9][10]
Elevated Plus MazeRat10 mg/kgAnxiogenic-like effect (decreased open arm time) in some studies[11][12]
Imipramine Forced Swim TestMouse5-20 mg/kgDecreased immobility time[13]
Elevated Plus MazeRat5-15 mg/kgAnxiolytic-like effects (increased open arm time)[14]

Interpretation of Comparative Data:

  • Fluoxetine , a selective serotonin reuptake inhibitor, consistently demonstrates antidepressant-like effects in the FST by reducing immobility.[9][10] Its effects in the EPM are more complex, with some studies reporting anxiogenic-like responses, particularly after acute administration.[11]

  • Imipramine , a tricyclic antidepressant that primarily inhibits the reuptake of norepinephrine and serotonin, also shows robust antidepressant-like activity in the FST.[13] In the EPM, it typically produces anxiolytic-like effects.[14]

Based on their proposed triple reuptake inhibitory mechanism, it is hypothesized that 2-Methyl-1,4-oxazepane derivatives will exhibit strong antidepressant-like effects in the FST, potentially with a greater efficacy or a more rapid onset of action compared to SSRIs and TCAs. In the EPM, their effect is less predictable and would depend on the relative potency for each of the monoamine transporters.

Experimental Protocols for In Vivo Efficacy Assessment

To facilitate the investigation of novel compounds like 2-Methyl-1,4-oxazepane derivatives, detailed protocols for the Forced Swim Test and the Elevated Plus Maze are provided below.

Forced Swim Test (FST) Protocol (Rodents)

The FST is a behavioral despair model used to screen for antidepressant-like activity.[6] The test is based on the observation that animals placed in an inescapable container of water will eventually cease active escape attempts and adopt an immobile posture.[15] Antidepressant treatment has been shown to increase the duration of active behaviors (swimming and climbing) and reduce the time of immobility.[8]

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).[6]

  • Water maintained at 23-25°C.[15]

  • Video recording system.

  • Test compound (e.g., 2-Methyl-1,4-oxazepane derivative) and vehicle control.

  • Standard comparator drugs (e.g., fluoxetine, imipramine).

Procedure:

  • Habituation (Day 1): Place each animal individually into the water tank for a 15-minute pre-swim session.[6] This serves to induce a stable baseline of immobility for the test session.

  • Drug Administration: Administer the test compound, vehicle, or standard drug at appropriate time points before the test session (e.g., 24, 5, and 1 hour prior to the test for acute studies).[16]

  • Test Session (Day 2): Place the animals back into the water tank for a 5-minute test session.[6]

  • Data Acquisition: Record the entire session using a video camera.

  • Behavioral Scoring: An observer, blind to the treatment conditions, should score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.[6]

Forced_Swim_Test_Workflow start Start day1 Day 1: Habituation (15 min pre-swim) start->day1 drug_admin Drug Administration (Test Compound, Vehicle, Standard) day1->drug_admin day2 Day 2: Test Session (5 min swim) drug_admin->day2 recording Video Recording day2->recording scoring Behavioral Scoring (Immobility, Swimming, Climbing) recording->scoring analysis Data Analysis scoring->analysis end End analysis->end

Figure 2: Experimental workflow for the Forced Swim Test.

Elevated Plus Maze (EPM) Protocol (Rodents)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[17]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video recording and analysis system (e.g., ANY-maze).[7]

  • Test compound (e.g., 2-Methyl-1,4-oxazepane derivative) and vehicle control.

  • Standard anxiolytic (e.g., diazepam) and anxiogenic drugs for validation.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[7]

  • Drug Administration: Administer the test compound, vehicle, or standard drug at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Place the animal in the center of the maze, facing one of the open arms.[17]

  • Data Acquisition: Allow the animal to explore the maze for a 5-minute session, recorded by an overhead camera.[17]

  • Behavioral Analysis: The software automatically tracks and scores various parameters, including:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).[7]

Conclusion and Future Directions

2-Methyl-1,4-oxazepane derivatives represent a promising new class of compounds with the potential to address the limitations of current antidepressant therapies. Their proposed mechanism as triple reuptake inhibitors offers a compelling rationale for enhanced efficacy, particularly for the treatment-resistant symptoms of depression such as anhedonia.

While direct comparative in vivo efficacy data for this specific chemical series is not yet widely available, this guide provides a robust framework for its evaluation. By utilizing standardized and well-validated preclinical models such as the Forced Swim Test and the Elevated Plus Maze, and by comparing the results to established antidepressants like fluoxetine and imipramine, researchers can effectively assess the therapeutic potential of these novel compounds.

Future research should focus on conducting comprehensive in vivo studies with 2-Methyl-1,4-oxazepane derivatives to elucidate their efficacy and safety profiles. Such studies will be critical in determining their potential to translate into a new generation of more effective treatments for depression and other CNS disorders.

References

  • Stahl, S. M., & Muntner, N. (2019).
  • Rosas-Sánchez, G. U., German-Ponciano, L. J., & Rodríguez-Landa, J. F. (2022). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 16, 843293. [Link]

  • Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: Conceptual foundations and neuronal substrates, drug discovery and therapeutic application. Pharmacology & Therapeutics, 110(2), 135-370.
  • Subbaiah, P. V., & Yildiz, A. (2018). Triple reuptake inhibitors (TRIs): do they promise us a rose garden?. Expert Opinion on Investigational Drugs, 27(4), 345-353. [Link]

  • Azami, H., & Kiasalari, Z. (2015). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. Behavioural Brain Research, 291, 32-39.
  • Szewczyk, B., Pochwat, B., Rafa-Zabłocka, K., Palucha-Poniewiera, A., Siwiec, M., Poleszak, E., & Nowak, G. (2022). The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Pharmaceuticals, 15(10), 1215. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]

  • Wikipedia contributors. (2023, December 12). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Protocols.io. (2023, January 12). Elevated plus maze protocol. [Link]

  • Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of the effects of psychotropic drugs. Neuroscience & Biobehavioral Reviews, 33(4), 575-586.
  • Homberg, J. R., Olivier, J. D., & Peeters, B. W. (2011). Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug. Psychopharmacology, 217(4), 525-536. [Link]

  • Carrier, N., & Kabbaj, M. (2012). Testosterone and imipramine have antidepressant effects in socially isolated male but not female rats. Neuropsychopharmacology, 37(10), 2263-2272. [Link]

  • Crespi, F. (2002). Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes. Journal of Neural Transmission, 109(3), 327-342. [Link]

  • Animal Research Review Panel. (2022). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Mayo Clinic Staff. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • Silva, R. H., & Brandão, M. L. (1999). Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze. Brazilian Journal of Medical and Biological Research, 32(4), 445-450. [Link]

  • Aburawi, S. M., & Baayo, S. A. (2022). The Effect of imipramine on the behavior of albino mice in presence of selenium. Libyan Journal of Pharmacy and Clinical Pharmacology, 2(1), 1-8.
  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

  • Oh, T. R., Lee, N., & Kim, H. (2017). Mice treated with fluoxetine are more anxious in an elevated plus maze... ResearchGate. [Link]

  • Aburawi, S. M., & Baayo, S. A. (2022). The Effect of imipramine on the behavior of albino mice in presence of selenium. ResearchGate. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved January 26, 2026, from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Silva, R. C., & Zangrossi, H., Jr. (2004). Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety. Behavioural Brain Research, 151(1-2), 15-22.
  • Chen, Z., & Skolnick, P. (2007). Triple uptake inhibitors: therapeutic potential in depression and beyond. Expert Opinion on Investigational Drugs, 16(9), 1365-1377. [Link]

  • Skljarevski, V., & Zhang, S. (2010). Effect of fluoxetine treatment on anxiety in adolescent and adult rats. PLoS One, 5(10), e13259. [Link]

  • Green, T. A., & Al-Hasani, R. (2015). Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. Frontiers in Behavioral Neuroscience, 9, 178. [Link]

  • Fernandes, D., & File, S. E. (1996). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Pharmacology Biochemistry and Behavior, 54(2), 277-282. [Link]

  • Crespi, F. (2002). Forced swimming test and fluoxetine treatment: In vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Effects of Sertraline and Fluoxetine on Anxiety in the Elevated Plus-Maze Test. Retrieved January 26, 2026, from [Link]

  • JoVE. (2017, July 18). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. [Link]

  • JoVE. (2022, June 22). Mouse Forced Swim Test l Protocol Preview [Video]. YouTube. [Link]

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Comparative Guide to Cross-Reactivity Studies of 2-Methyl-1,4-Oxazepane Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-oxazepane moiety, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, represents a privileged scaffold in modern medicinal chemistry. Its structural complexity and conformational flexibility allow for precise three-dimensional arrangements of pharmacophoric features, making it a valuable core for inhibitors targeting a wide array of protein classes, including kinases, G-protein coupled receptors, and monoamine transporters.[1][2] Derivatives such as those based on the 2-Methyl-1,4-oxazepane core are of particular interest for their potential to improve potency and pharmacokinetic properties.

However, the very features that make this scaffold attractive also necessitate a rigorous evaluation of its target selectivity. Cross-reactivity, the unintended binding of an inhibitor to proteins other than its primary target, can lead to a range of outcomes from beneficial polypharmacology to severe off-target toxicity. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a cornerstone of preclinical drug development.

This guide provides a strategic framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret cross-reactivity studies for 2-Methyl-1,4-oxazepane based inhibitors. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.

Part 1: The Structural Basis of Selectivity for Oxazepane Scaffolds

The selectivity of any inhibitor is intrinsically linked to its structure. For 2-Methyl-1,4-oxazepane derivatives, the key determinants of binding specificity are the conformation of the seven-membered ring and the nature of its substituents. The inherent non-planar, flexible nature of the oxazepane ring allows it to adapt to the topology of different ATP-binding sites or allosteric pockets. The seemingly minor addition of a methyl group at the 2-position can significantly constrain this flexibility or introduce a critical steric or hydrophobic interaction that "locks in" a binding mode for a specific target, while preventing interaction with others.

An illustrative parallel can be drawn from studies on structurally related 1,4-diazepane-containing inhibitors. In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the introduction of a bulky 7-membered 1,4-diazepane ring at a key position resulted in a compound with approximately 156-fold selectivity for CDK9 over the closely related CDK2.[3] Conversely, minor modifications to this ring, such as methylation or conversion to a lactam, dramatically reduced this selectivity, highlighting the exquisite sensitivity of kinase active sites to subtle changes in inhibitor structure.[3]

This principle underscores the potential for both high selectivity and unexpected cross-reactivity. A compelling example is the "scaffold hopping" of a benzo[3][4]oxazepin-4-one core, which was initially developed as a highly selective allosteric inhibitor for RIPK1.[5] Researchers successfully repurposed this scaffold to create a potent and selective inhibitor of LIM kinases (LIMK1/2), demonstrating that a single core architecture can be adapted to interact with distinct target classes that share similar inactive conformations.[5] This finding is a critical reminder that selectivity profiling must cast a wide net.

cluster_0 Privileged Scaffold cluster_1 Potential Protein Targets Scaffold 2-Methyl-1,4-Oxazepane Core TargetA Primary Target (e.g., Kinase A) Scaffold->TargetA Designed Interaction (High Affinity) TargetB Off-Target (e.g., Kinase B) Scaffold->TargetB Cross-Reactivity (Structural Homology) TargetC Unrelated Off-Target (e.g., GPCR) Scaffold->TargetC Unexpected Binding (Scaffold Hopping)

Caption: A privileged scaffold can interact with its intended target as well as unintended off-targets.

Part 2: A Tiered Strategy for Cross-Reactivity Screening

A robust selectivity profiling campaign should be systematic and resource-efficient. A tiered approach allows for early identification of promiscuous compounds while dedicating more intensive resources to the most promising candidates. The construction of the target panel is paramount; it should be guided by the primary target's family and expanded to include other major target classes known for off-target liabilities.[6]

Tier 1: High-Potency Profiling Against Primary Target and Close Homologs The initial step is to confirm high-potency binding to the intended target and to assess selectivity against its most closely related family members. For instance, if the inhibitor targets a specific kinase, this panel would include other kinases from the same branch of the kinome tree.

  • Objective: Determine IC50 or Ki values and establish a baseline selectivity window.

  • Methodology: Full dose-response curves in biochemical or binding assays.

Tier 2: Broad Selectivity Screening Promising candidates from Tier 1 should be subjected to a broad panel screen to proactively identify off-target interactions across diverse protein families. Commercial services (e.g., Eurofins' KINOMEscan, DiscoverX) offer panels covering hundreds of kinases, GPCRs, ion channels, and other enzymes.

  • Objective: Identify potential off-target hits at a single, high concentration (e.g., 1 or 10 µM).

  • Methodology: Single-dose percent inhibition assays.

Tier 3: Hit Validation and Follow-Up Any significant "hits" identified in Tier 2 must be validated to confirm they are not artifacts and to quantify their potency.

  • Objective: Confirm and quantify the potency of off-target interactions.

  • Methodology: Generate full dose-response curves (IC50) for the validated off-targets to understand the true selectivity margin.

start Candidate Inhibitor tier1 Tier 1: Profile vs Target & Homologs (Full Dose-Response) start->tier1 decision1 High Potency & Initial Selectivity? tier1->decision1 tier2 Tier 2: Broad Panel Screen (Single High-Dose % Inhibition) decision1->tier2 Yes end_bad Discard or Redesign (Poor Selectivity) decision1->end_bad No decision2 Off-Target Hits >50% Inhibition? tier2->decision2 tier3 Tier 3: Validate Hits (Full Dose-Response on Off-Targets) decision2->tier3 Yes end_good Selective Compound Profiled decision2->end_good No tier3->end_good Large Selectivity Window tier3->end_bad Small Selectivity Window

Caption: A tiered workflow for systematically evaluating inhibitor cross-reactivity.

Part 3: Core Experimental Protocols for Cross-Reactivity Assessment

The trustworthiness of any selectivity data hinges on the quality of the assays used. Every protocol must be a self-validating system with appropriate controls.

A. Biochemical Assays: Direct Measurement of Interaction

Biochemical assays measure the direct interaction between the inhibitor and a purified protein target, providing the cleanest assessment of potency.

Protocol: Generic Fluorescence-Based Kinase Inhibition Assay

This protocol describes a typical assay to determine the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The specific components and concentrations must be optimized for each enzyme.

    • Enzyme Stock: Prepare a concentrated stock of the purified kinase in kinase buffer. The final concentration in the assay should be optimized to produce a robust signal within the linear range of the assay.

    • Substrate/ATP Mix: Prepare a solution containing the kinase's peptide substrate and ATP. A common approach is to use an ATP concentration equal to the enzyme's known Km value; this ensures a sensitive measurement for competitive inhibitors.[7]

    • Inhibitor Dilutions: Perform a serial dilution of the 2-Methyl-1,4-oxazepane based inhibitor in 100% DMSO, followed by an intermediate dilution into kinase buffer. This minimizes the final DMSO concentration in the assay (typically ≤1%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Add 5 µL of the diluted kinase to all wells except the "no enzyme" controls.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to all wells.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The time should be within the linear phase of the reaction.

    • Stop the reaction by adding a stop solution containing EDTA and the detection reagents (e.g., fluorescently labeled anti-phospho-substrate antibody).

    • Incubate for the detection period (e.g., 60 minutes) and read the plate on a suitable fluorescence plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative Biophysical Methods: For orthogonal validation, techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be employed. These methods directly measure the binding affinity (Kd) and thermodynamics of the interaction, providing a deeper understanding of the binding mechanism without the potential artifacts of enzymatic assays.

B. Cell-Based Assays: Assessing Effects in a Biological Context

While biochemical assays are essential, they do not predict how an inhibitor will behave in the complex milieu of a cell. Cell-based assays are critical for confirming on-target engagement and identifying off-target effects that manifest as cellular phenotypes.

Protocol: Western Blot for Downstream Pathway Modulation

This protocol assesses if an inhibitor affects the intended signaling pathway in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the 2-Methyl-1,4-oxazepane inhibitor for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

    • If the pathway is not basally active, stimulate the cells with an appropriate agonist for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by molecular weight using SDS-PAGE.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of a downstream substrate of the target protein overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Data Presentation: A Comparative Selectivity Table

Quantitative data should be summarized in a clear, tabular format for easy comparison. The following table presents a hypothetical selectivity profile for a lead compound, "Oxazepane-123," based on the principles discussed.

TargetTarget FamilyIC50 (nM)Fold Selectivity (vs. Primary Target)Notes
Kinase A (Primary) CMGC 5 1 Potent on-target activity
Kinase B (Homolog)CMGC25050Good selectivity over close homolog
Kinase C (Homolog)CMGC>10,000>2,000Excellent selectivity
Kinase X (Off-Target)TK850170Validated hit from broad panel screen
Kinase Y (Off-Target)AGC>10,000>2,000No significant activity
hERGIon Channel>10,000>2,000No cardiotoxicity liability indicated

Part 4: Data Interpretation and Strategic Decision-Making

The ultimate goal of these studies is to inform decisions. A raw IC50 value is meaningless without context.

Quantifying Selectivity: A simple fold-selectivity (IC50 off-target / IC50 on-target) is useful, but broader metrics can also be applied. The Selectivity Score (S) , for example, is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested. A score closer to zero indicates a more selective compound.[6]

Biological vs. Statistical Significance: A key aspect of interpretation is judging whether an observed off-target activity is likely to be relevant in vivo. An inhibitor with a 5 nM on-target IC50 and an 850 nM off-target IC50 (170-fold selectivity) might be perfectly acceptable if the cellular potency is in the low nanomolar range and the anticipated therapeutic concentrations in plasma never approach 850 nM. Conversely, even a weak off-target activity against a critical anti-target like the hERG channel could be a project-killing liability.

This data directly fuels the next cycle of drug design. If an off-target liability is identified, computational methods like molecular dynamics simulations can be used to understand the structural basis for cross-reactivity, guiding chemists to modify the scaffold in a way that disrupts binding to the off-target while preserving affinity for the primary target.[9]

start Cross-Reactivity Data (IC50 values for on- and off-targets) decision1 Is Selectivity Window Sufficiently Large? (e.g., >100-fold) start->decision1 decision2 Is Off-Target a Known Liability? (e.g., hERG, safety panel) decision1->decision2 Yes redesign Rational Redesign (Structure-Based Approach) decision1->redesign No proceed Proceed to In Vivo Efficacy/Tox Studies decision2->proceed No decision2->redesign Yes, but liability can be engineered out discard High Risk: Discard Compound decision2->discard Yes, and liability is intractable redesign->start Synthesize New Analogs

Caption: Decision-making flowchart based on selectivity and cross-reactivity data.

Conclusion

The evaluation of cross-reactivity for 2-Methyl-1,4-oxazepane based inhibitors is a critical, multi-step process that forms the foundation of a successful drug discovery program. It requires more than just data generation; it demands a deep understanding of the underlying structural biology, a strategic and tiered experimental approach, and an insightful interpretation of the results. By combining high-quality biochemical assays with biologically relevant cell-based models, and by using the resulting data to inform iterative cycles of chemical design, researchers can effectively navigate the complex landscape of inhibitor selectivity to develop safer and more effective medicines.

References

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.University of Nottingham Research Repository.
  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • How to Use Inhibitors.Sigma-Aldrich.
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.KIET.
  • Repurposing of the RIPK1-Selective Benzo[3][4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. National Institutes of Health (NIH).

  • (PDF) Oxazepine Derivatives, Synthesis and Applications.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • Deciphering Selectivity Mechanism of BRD9 and TAF1(2)
  • Western blot.Wikipedia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.